molecular formula C18H19F3N2O3S B7698097 N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B7698097
M. Wt: 400.4 g/mol
InChI Key: YSXYQUPPYBVLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a trifluoromethyl group, a phenylethyl group, and a methylsulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as glycine derivatives, trifluoromethylbenzene, and phenylethylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be employed.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the trifluoromethyl group would yield difluoromethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]glycinamide: Similar structure but with the trifluoromethyl group in a different position.

    N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(difluoromethyl)phenyl]glycinamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-[methylsulfonyl(2-phenylethyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c1-27(25,26)23(11-10-14-6-3-2-4-7-14)13-17(24)22-16-9-5-8-15(12-16)18(19,20)21/h2-9,12H,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXYQUPPYBVLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.